![molecular formula C3HClF6 B3415753 1-Chloro-1,1,2,3,3,3-hexafluoropropane CAS No. 359-58-0](/img/structure/B3415753.png)
1-Chloro-1,1,2,3,3,3-hexafluoropropane
Overview
Description
1-Chloro-1,1,2,3,3,3-hexafluoropropane is a chemical compound with the formula C3HClF6. It has a molecular weight of 186.483 . It is used as a refrigerant and is also an ozone-depleting compound .
Molecular Structure Analysis
The molecular structure of 1-Chloro-1,1,2,3,3,3-hexafluoropropane consists of three carbon atoms, one chlorine atom, and six fluorine atoms . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
1-Chloro-1,1,2,3,3,3-hexafluoropropane has a boiling point of 14°C . Its density is 1.5414 . More physical and chemical property data may be available from NIST’s Thermodynamics Research Center .Scientific Research Applications
Refrigerant
1-Chloro-1,1,2,3,3,3-hexafluoropropane is used as a refrigerant . Refrigerants are substances used in cooling mechanisms, such as refrigerators and air-conditioners, as they can absorb a large amount of heat when they change from a liquid to a gas.
Thermophysical Property Analysis
The compound is used in the REFPROP computer database from the National Institute of Standards and Technology (NIST) . This database is widely used for the design and optimization of equipment using refrigerants. It provides thermophysical property data to allow screening of refrigerants .
Heat Transfer Medium
1-chloro-2,3,3-trifluoropropene, a compound that can be produced from 1-Chloro-1,1,2,3,3,3-hexafluoropropane, is expected to serve as a useful compound forming a medium for heat transfer . Heat transfer mediums are crucial in a variety of industries, including HVAC and refrigeration, automotive, and power generation.
Production of 1-chloro-2,3,3-trifluoropropene
1-Chloro-1,1,2,3,3,3-hexafluoropropane can be used as a starting compound in the production of 1-chloro-2,3,3-trifluoropropene . This compound is expected to have high conversion and selectivity .
Ozone Depleting Compound
1-Chloro-1,1,2,3,3,3-hexafluoropropane is also an ozone-depleting compound . While this is not a positive application, it is an important aspect of its impact on the environment and is a subject of study in environmental science.
Database for Pure Compounds
The compound is included in the NIST/TRC Web Thermo Tables (WTT), a collection of critically evaluated thermodynamic property data for pure compounds . This database is used in various fields of research and industry, including chemical engineering, physical chemistry, and thermodynamics.
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-1,1,2,3,3,3-hexafluoropropane is an organofluoride
Mode of Action
It is synthesized by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400 °C, in the presence of a catalyst in the form of trivalent chromium .
Pharmacokinetics
Its boiling point is 189ºC at 760 mmHg , suggesting that it could be rapidly absorbed and distributed in the body due to its gaseous nature at room temperature.
properties
IUPAC Name |
1-chloro-1,1,2,3,3,3-hexafluoropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-2(6,7)1(5)3(8,9)10/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPGPKOJGDHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957319 | |
Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1,2,3,3,3-hexafluoropropane | |
CAS RN |
359-58-0 | |
Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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